2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine
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Description
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, also known as MMPP, is a synthetic amine compound used in various scientific research applications. It is a versatile compound that can be used in the synthesis of a variety of other compounds, and has been studied for its possible biochemical and physiological effects in lab experiments.
Scientific Research Applications
X-ray Structures and Computational Studies:
- In a study on various cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one, researchers used techniques like FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction to characterize these compounds. Additionally, computational methods like density functional theory (DFT) were applied for optimizing geometries and calculating electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization:
- A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) revealed its high affinity as a κ-opioid receptor antagonist. This was explored through various in vivo and in vitro assays, indicating potential applications in treating depression and addiction disorders (Grimwood et al., 2011).
Hydrodenitrogenation Studies:
- Research on the hydrodenitrogenation (HDN) of 2-methylpyridine and related intermediates like 2-methylpiperidine investigated the role of β hydrogen atoms in these processes. Such studies are crucial for understanding chemical reactions and their industrial applications (Egorova, Zhao, Kukula, & Prins, 2002).
Synthesis of Piperidin-4-yl Propionate:
- A study focused on the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for in vivo acetylcholinesterase measurements. This research has implications in clinical studies and diagnostics, particularly in brain imaging using positron emission tomography (Snyder et al., 1998).
Asymmetric Synthesis Studies:
- The asymmetric synthesis of 2-(1-aminoalkyl) piperidines was explored, contributing to the field of organic chemistry and pharmaceutical compound development. Such research aids in the creation of more effective and specific drug molecules (Froelich et al., 1996).
Catalysis in Organic Reactions:
- A study demonstrated the use of ruthenium catalysis for the intramolecular oxidative amination of aminoalkenes. This finding has significant implications in organic synthesis, particularly in the efficient production of cyclic imines and indoles (Kondo, Okada, & Mitsudo, 2002).
properties
IUPAC Name |
2-methyl-1-(4-methylpiperidin-1-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKEBRFZHIMMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383334 |
Source
|
Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |
CAS RN |
690632-11-2 |
Source
|
Record name | α,α,4-Trimethyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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